(S)-4-(3-Chloropropyl)-3-methylmorpholine molecular weight
(S)-4-(3-Chloropropyl)-3-methylmorpholine molecular weight
An In-Depth Technical Guide to 4-(3-Chloropropyl)morpholine and its Derivatives for Drug Development Professionals
A Note on Stereochemistry and Substitution: This guide centers on the well-documented chemical intermediate, 4-(3-Chloropropyl)morpholine . The specific query for (S)-4-(3-Chloropropyl)-3-methylmorpholine refers to a chiral derivative that is not widely cataloged in public chemical databases. To provide a comprehensive and technically grounded resource, this document will focus on the parent compound while addressing the calculated properties of the specified derivative.
Core Topic: Molecular Weight Determination
A molecule's molecular weight is a foundational property, critical for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
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For the user-specified compound, (S)-4-(3-Chloropropyl)-3-methylmorpholine (C₈H₁₆ClNO):
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Carbon (C): 8 * 12.011 u = 96.088 u
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Hydrogen (H): 16 * 1.008 u = 16.128 u
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Chlorine (Cl): 1 * 35.453 u = 35.453 u
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Nitrogen (N): 1 * 14.007 u = 14.007 u
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Oxygen (O): 1 * 16.000 u = 16.000 u
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Calculated Molecular Weight: 177.67 g/mol
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For the well-documented parent compound, 4-(3-Chloropropyl)morpholine (C₇H₁₄ClNO):
Part 1: Physicochemical Properties and Molecular Structure
Understanding the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process chemistry and scale-up operations. 4-(3-Chloropropyl)morpholine is a versatile building block, and its characteristics dictate its handling, reactivity, and application.
Molecular Structure Visualization
The structural difference between the specified chiral compound and the widely available parent compound is the presence of a methyl group at the 3-position of the morpholine ring, creating a stereocenter.
Caption: 2D structures of the user-specified and parent compounds.
Key Physicochemical Data
The properties of 4-(3-Chloropropyl)morpholine are well-defined, ensuring its reliable performance in synthetic applications.
| Property | Value | Source(s) |
| Molecular Weight | 163.65 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][5] |
| CAS Number | 7357-67-7 | [1][2][3][5] |
| Appearance | Colorless to light yellow clear liquid | [1][3][7] |
| Density | ~1.08 g/mL at 20-25 °C | [1][3] |
| Boiling Point | 227.1 °C (at 760 mmHg) / 115 °C (at 25 mmHg) | [3][7] |
| Flash Point | ~91 °C | [3] |
| Purity | Typically ≥98.0% (by GC) | [3][7] |
| Synonyms | N-(3-Chloropropyl)morpholine, 3-Morpholinopropyl chloride | [1][2][3][5] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-(3-Chloropropyl)morpholine is a classic example of nucleophilic substitution, a fundamental reaction in organic chemistry. The causality behind the standard protocol is the high nucleophilicity of the secondary amine in the morpholine ring, which readily attacks an electrophilic carbon atom.
General Synthetic Pathway
The most common and industrially viable synthesis involves the reaction of morpholine with a bifunctional propyl halide, such as 1-bromo-3-chloropropane.
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Mechanism Rationale: Morpholine acts as the nucleophile. The nitrogen's lone pair of electrons attacks one of the electrophilic carbons of the propyl halide. 1-bromo-3-chloropropane is an ideal reagent because the carbon-bromine bond is more labile (weaker and more polarizable) than the carbon-chlorine bond, making the bromine a better leaving group. This allows for selective substitution at the bromine-bearing carbon, leaving the chloro group intact for subsequent reactions.
Caption: Standard workflow for the synthesis of 4-(3-chloropropyl)morpholine.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and final product characterization.
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Reaction Setup: To a solution of 1-bromo-3-chloropropane (1.0 eq) in a suitable solvent like toluene, slowly add morpholine (2.0 eq) at ambient temperature[4][6]. The use of excess morpholine serves both as a reactant and as a base to neutralize the HBr byproduct, driving the reaction to completion.
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Reaction Execution: The mixture is heated to reflux and stirred for 2-18 hours[2][4][6]. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the limiting reagent (1-bromo-3-chloropropane).
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Workup and Isolation: After cooling to room temperature, the precipitated morpholine hydrobromide salt is removed by filtration[4][6]. The filtrate is washed with deionized water to remove any remaining salts and excess morpholine[4][6]. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).
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Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 4-(3-Chloropropyl)morpholine as a clear liquid[2][4][6].
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Characterization and Quality Control: The final product's identity and purity are confirmed.
Part 3: Applications in Drug Discovery and Development
The morpholine moiety is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can confer advantageous properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile[8]. 4-(3-Chloropropyl)morpholine leverages this by providing a reactive handle (the chloropropyl group) to introduce the morpholine scaffold into larger molecules.
Key Intermediate in Gefitinib Synthesis
The primary and most cited application of 4-(3-Chloropropyl)morpholine is as a crucial intermediate in the manufacture of Gefitinib [7]. Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer[7]. The chloropropyl group allows for the alkylation of a precursor molecule, thereby incorporating the morpholine ring, which is essential for the drug's activity and pharmacokinetic properties[7].
Versatile Building Block
Beyond Gefitinib, 4-(3-Chloropropyl)morpholine's dual functionality (a nucleophilic tertiary amine and an electrophilic alkyl chloride) makes it a valuable building block for a wide range of compounds[1].
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Pharmaceuticals: It serves as a precursor for drugs targeting neurological disorders and other conditions[9]. The morpholine scaffold is found in drugs with anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties[10].
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Agrochemicals: It is used in the synthesis of novel pesticides and herbicides[1][9].
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Material Science: The compound is used to create specialty polymers, surfactants, and corrosion inhibitors[1][9].
The morpholine ring is known to interact with biological targets, often forming hydrogen bonds through its oxygen atom, which can be critical for binding affinity and selectivity[11].
Part 4: Safety, Handling, and Storage
Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling.
Hazard Identification
According to GHS classifications, 4-(3-Chloropropyl)morpholine is associated with several hazards:
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Harmful if swallowed[5].
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Causes skin irritation and potentially serious eye damage[5].
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Suspected of causing genetic defects[5].
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May cause damage to organs through prolonged or repeated exposure[5].
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this substance.
Storage and Stability
To maintain its purity and stability, the compound should be stored under specific conditions:
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Temperature: Refrigerated (0-10 °C)[3].
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Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as it can be sensitive to air and heat[3].
References
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PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)morpholine. Retrieved from [Link]
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Chembuy. (n.d.). 4-(3-Chloropropyl)morpholine. Retrieved from [Link]
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Vitaku, E., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem. Retrieved from [Link]
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MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-(3-(4-hydroxyphenylthio)propyl)morpholine. Retrieved from [Link]
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